molecular formula C12H13F5O3S B3325258 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate CAS No. 209325-64-4

4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate

Cat. No. B3325258
CAS RN: 209325-64-4
M. Wt: 332.29 g/mol
InChI Key: BDLIHQYAFPYPHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate is 332.29 g/mol. The average mass is 332.287 Da, and the monoisotopic mass is 332.050568 Da .

Scientific Research Applications

Molecular Studies

4-Methylbenzenesulfonate, a related compound to 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate, has been extensively studied for its molecular properties. Ristova et al. (1999) conducted an ab initio quantum chemical study of 4-methylbenzenesulfonate (p-toluenesulfonate) anion, utilizing IR and Raman spectroscopy to gain insights into its internal vibrational modes and structural geometry (Ristova et al., 1999).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate have been a focus of several studies. Sharutin et al. (2003) synthesized Tetra-p-tolylantimony 4-methylbenzenesulfonate and analyzed its structure using X-ray diffraction, revealing a distorted trigonal bipyramidal coordination (Sharutin et al., 2003).

Reactivity and Synthesis Applications

Investigations into the reactivity of similar compounds have provided insights into their applications in synthesis. Forcellini et al. (2015) performed a systematic study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate towards various nucleophiles, demonstrating its versatility in the synthesis of substitution products (Forcellini et al., 2015).

Practical Synthesis Methods

The practical synthesis of related compounds has been detailed in studies aiming to improve the accessibility and economic feasibility of these substances. Ojo et al. (2014) described an economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, an intermediate important for the synthesis of various alicyclic systems (Ojo et al., 2014).

Chemical Reactions in Specific Media

The behavior of similar compounds in different chemical environments has also been a subjectof interest. Muñoz et al. (2003) studied the reaction of methyl-4-nitrobenzenesulfonate in tetradecyltrimethylammonium bromide aqueous micellar solutions, both with and without the presence of various alcohols, offering insights into kinetic micellar effects and the influence of the reaction medium (Muñoz et al., 2003).

Development of Multifunctional Drug Candidates

Although excluded from this analysis, it's notable that similar compounds have been investigated in the development of multifunctional drug candidates. For instance, Li et al. (2014) synthesized a class of compounds with strong affinities to serotonin and dopamine receptors, highlighting the potential medical applications of these substances (Li et al., 2014).

Exploration of Novel Chemical Derivatives

The exploration of novel chemical derivatives has been a key area of research. Sipyagin et al. (2004) prepared new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives, demonstrating the potential for introducing diverse functional groups into the aromatic ring and expanding the scope of synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).

Crystallographic Analysis

The crystallographic analysis of related compounds has provided detailed structural information. Yusof et al. (2012) determined the crystal structure of a sulfonate derivative, revealing intricate molecular arrangements and interactions (Yusof et al., 2012).

Electrochemical Studies

Electrochemical studies have also been conducted on compounds similar to 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate. Ehsani et al. (2015) investigated the inhibitory action of a synthesized compound on the corrosion of aluminum in sulfuric acid, using potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating its potential application in corrosion inhibition (Ehsani et al., 2015).

Safety and Hazards

When handling 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F5O3S/c1-9-3-5-10(6-4-9)21(18,19)20-8-2-7-11(13,14)12(15,16)17/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLIHQYAFPYPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate

Synthesis routes and methods I

Procedure details

A mixture of 4,4,5,5,5-pentafluoropentan-1-ol (1 g, 5.6 mmol), p-toluenesulfonylchloride (1.3 g, 6.8 mmol), and triethylamine (1.2 mL, 8.4 mmol) in DCM (20 mL) was stirred at room temperature for 18 h. Water was added to the reaction mixture, the two layers were separated, and the aqueous layer was extracted with DCM (2×). The organics were combined, dried over sodium sulfate, and evaporated to dryness. The residue was purified by column chromatography on silica gel eluting with 0 to 20% EtOAc/hexanes to afford 1.7 g of 4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate as a colorless oil.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 17.3 g of 4,4,5,5,5-pentafluoropentanol in 40 ml of pyridine is mixed at 0° C. with 21 g of tosyl chloride and stirred for 3 hours at 0° C. For working up, the reaction mixture is added to 2 n sulfuric acid, extracted with diethyl ether, washed neutral with water, dried on sodium sulfate and concentrated by evaporation in a vacuum. 32.7 g of crude toluene-4-sulfonic acid-4,4,5,5,5-pentafluoropentyl ester is obtained as oil. The latter is dissolved in 300 ml of acetone and refluxed with 23 g of potassium thioacetate for 18 hours at 100° C. bath temperature. Then, it is mixed with water, extracted with diethyl ether, washed with water, dried on sodium sulfate, concentrated by evaporation in a vacuum and distilled. At 173°-177° C., 15 g of thioacetic acid-S-(4,4,5,5,5-pentafluoropentyl)-ester is obtained.
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17.3 g
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21 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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